N,N'-Bis(2,6-diisopropylphenyl)ethanediimine
Overview
Description
N,N’-Bis(2,6-diisopropylphenyl)ethanediimine is a chemical compound with the molecular formula C26H40N2. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by its two diisopropylphenyl groups attached to an ethanediimine backbone, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(2,6-diisopropylphenyl)ethanediimine can be synthesized through a reaction involving 2,6-diisopropylaniline and glyoxal. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diimine structure . The reaction conditions include maintaining a specific temperature range and using solvents that support the reaction’s progress.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,6-diisopropylphenyl)ethanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: It can be reduced to form amines.
Substitution: The diimine groups can participate in substitution reactions, where one or both of the phenyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine typically yields imine oxides, while reduction results in the formation of amines. Substitution reactions can produce a variety of substituted diimines depending on the nucleophiles involved .
Scientific Research Applications
N,N’-Bis(2,6-diisopropylphenyl)ethanediimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-diisopropylphenyl)ethanediimine involves its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The compound’s diimine groups can coordinate with metal centers, facilitating various catalytic processes. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
- Glyoxal bis(2,6-diisopropylanil)
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
Uniqueness
N,N’-Bis(2,6-diisopropylphenyl)ethanediimine is unique due to its specific diimine structure, which provides distinct reactivity and coordination properties compared to similar compounds. Its bulky diisopropylphenyl groups also contribute to its stability and steric effects, making it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVIIGXMTONOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348116 | |
Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-75-5 | |
Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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